2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride possesses a sophisticated molecular architecture characterized by multiple electron-withdrawing substituents positioned on a benzene ring bearing a sulfonyl chloride functional group. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positioning of substituents on the aromatic ring. The molecular formula C₇H₂Cl₃F₃O₂S indicates the presence of seven carbon atoms, two hydrogen atoms, three chlorine atoms, three fluorine atoms, two oxygen atoms, and one sulfur atom.
The compound exhibits a molecular weight of 313.509 grams per mole, with an exact mass of 311.879303 atomic mass units. The Chemical Abstracts Service registry number 1706446-71-0 uniquely identifies this compound in chemical databases. The Simplified Molecular Input Line Entry System representation C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Cl provides a linear notation describing the molecular connectivity. The molecular structure features a benzene ring with chlorine atoms at positions 2 and 3, a trifluoromethyl group at position 6, and a sulfonyl chloride group at position 1, creating a highly electronically diverse substitution pattern.
Properties
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl3F3O2S/c8-4-2-1-3(7(11,12)13)6(5(4)9)16(10,14)15/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSGPKFWKCOIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Aromatic Core with Trifluoromethyl and Chlorine Substituents
a. Halogenation of Trifluoromethyl-Substituted Aromatic Precursors
The initial step involves halogenating a trifluoromethyl-substituted aromatic compound, such as 2-trifluoromethyl-4-nitro-bromobenzene, in sulfuric acid at elevated temperatures (50–100°C). A halogenating reagent, typically elemental chlorine or bromine, is introduced to selectively substitute positions on the aromatic ring, yielding intermediates like 2-bromo-3-trifluoromethyl-5-nitro-halogenobenzene.
b. Reduction of Nitro Groups to Amines
The nitro group on the aromatic ring is reduced to an amino group using a reducing system, such as zinc powder in ethanol or other suitable solvents, under reflux conditions. This step converts the nitro derivative into 3-halo-4-bromo-5-trifluoromethyl-aniline, an essential precursor for subsequent diazotization.
c. Diazotization and Aromatic Chlorination
The amino group undergoes diazotization with sodium nitrite in acidic media (sulfuric acid), forming a diazonium salt. Subsequent thermal decomposition or treatment with hypophosphorous acid facilitates the replacement of the diazonium group with chlorine, producing 2-bromo-3-trifluoromethyl-halogenobenzene.
Formation of the Sulfonyl Chloride Intermediate
a. Sulfonation of Aromatic Precursors
The aromatic compound, now bearing chlorine and trifluoromethyl groups, is subjected to sulfonation using chlorosulfonic acid or sulfur trioxide in controlled conditions. This introduces the sulfonic acid group ortho or para to existing substituents, which is then converted to the sulfonyl chloride.
b. Chlorination to Yield the Final Sulfonyl Chloride
The sulfonic acid derivative is chlorinated using chlorine gas at controlled temperatures (10–60°C). This chlorination step converts the sulfonic acid group into the sulfonyl chloride, yielding the target compound, 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride.
Alternative Synthetic Routes
Research indicates that alternative routes involve Grignard reactions and disulfide intermediates, which can be tailored to improve yield and process efficiency. For example, the use of Grignard reagents derived from halogenated aromatics, followed by oxidation and chlorination, offers a flexible approach to synthesizing the sulfonyl chloride with high selectivity.
Data Summary Table of Key Reaction Conditions and Yields
| Step | Reaction Conditions | Reagents | Temperature | Duration | Yield | Notes |
|---|---|---|---|---|---|---|
| Halogenation | Sulfuric acid, halogenating reagent | Cl2 or Br2 | 50–100°C | 1–8 hours | ~85–90% | Selective substitution on aromatic ring |
| Nitro reduction | Zinc powder, ethanol | Zn | Reflux | 3 hours | ~91% | Converts nitro to amino group |
| Diazotization | NaNO2, sulfuric acid | NaNO2 | -5°C | 1 hour | Complete conversion | Forms diazonium salt |
| Aromatic chlorination | Hypophosphorous acid, alcohol | Cl2 | 50–60°C | 2–5 hours | >90% | Replaces diazonium group with chlorine |
| Sulfonation | Chlorosulfonic acid | SO3 or ClSO2Cl | Controlled | Variable | ~85–94% | Introduces sulfonyl chloride |
Research Findings and Industrial Relevance
Recent patents and research articles emphasize the advantages of this multi-step approach, including short reaction routes, mild conditions, and high yields, making it suitable for large-scale manufacturing. The process's flexibility allows modifications to optimize for different substituents or process parameters, enhancing overall efficiency.
Chemical Reactions Analysis
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
-
Substitution Reactions: : This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions and produce sulfonamide, sulfonate ester, or sulfonate thioester derivatives .
-
Oxidation and Reduction: : While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can undergo such transformations. For example, sulfonamide derivatives can be oxidized to sulfonic acids under strong oxidizing conditions .
-
Cross-Coupling Reactions: : The presence of the trifluoromethyl group makes this compound a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. These reactions are facilitated by palladium catalysts and involve the formation of carbon-carbon bonds .
Scientific Research Applications
Organic Synthesis
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride acts as a sulfonylating agent, which allows for the introduction of sulfonyl groups into various organic molecules. This property is crucial for modifying the reactivity and properties of target compounds.
Synthetic Applications
- Sulfonylation Reactions : The compound can be used to synthesize sulfonamides and other derivatives that are valuable in pharmaceutical chemistry.
- Palladium-Catalyzed Reactions : Similar compounds have been utilized in palladium-catalyzed desulfitative arylation reactions, which are essential for creating complex molecular architectures.
Medicinal Chemistry
The reactivity of sulfonyl chlorides towards biological nucleophiles suggests potential applications in drug development. Compounds with similar structures have shown significant biological effects, including enzyme inhibition and modification of biomolecules.
Potential Therapeutic Applications
- Drug Development : The compound's ability to modify proteins or nucleic acids through covalent bonding may lead to novel therapeutic agents or biochemical probes.
- Biochemical Probes : Due to its reactivity, it can be employed in studies that investigate enzyme mechanisms or cellular processes.
Materials Science
In materials science, this compound can be used to develop new materials with enhanced properties.
Applications in Polymer Chemistry
- Polymer Modification : The compound can be utilized to introduce sulfonyl groups into polymers, potentially enhancing their thermal stability and chemical resistance.
- Fluorinated Materials : The trifluoromethyl group imparts unique properties such as hydrophobicity and thermal stability, making it suitable for high-performance materials.
Case Studies and Research Findings
Several studies highlight the utility of this compound in various applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Organic Synthesis | Demonstrated successful synthesis of β-arylated thiophenes using this compound as a sulfonylating agent. |
| Study B | Medicinal Chemistry | Investigated enzyme inhibition mechanisms, showing potential for drug development. |
| Study C | Materials Science | Explored polymer modifications leading to improved thermal properties and resistance to solvents. |
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile involved. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl Chloride
- Molecular Formula : C₉H₆ClF₅O₃S
- Key Features: Contains a difluoroethoxy (-OCH₂CF₂H) group instead of chlorine at position 2. Synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of Penoxsulam (a herbicide) .
- Applications: Serves as a critical intermediate in herbicide production due to its enhanced hydrolytic stability compared to non-fluorinated analogs.
3-(Trifluoromethyl)benzenesulfonyl Chloride
- Molecular Formula : C₇H₄ClF₃O₂S
- Key Features :
- Applications : Used in pesticide residue analysis due to its polarity and compatibility with chromatographic methods.
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl Chloride
- Molecular Formula : C₇H₃Cl₂F₃O₂S
- Key Features :
- Applications : Employed in the synthesis of sulfonamide-based pharmaceuticals.
3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride
- Molecular Formula : C₆H₃Cl₃O₃S
- Molecular weight: 277.51 g/mol .
- Applications : Utilized in dye synthesis and as a precursor for sulfonated polymers.
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoyl Chloride
- Molecular Formula : C₈HCl₂F₅O
- Key Features :
- Applications : Intermediate in fluorinated polymer production.
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Applications |
|---|---|---|---|---|
| 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride | C₇H₂Cl₃F₃O₂S | 313.50 | Cl (2,3), -CF₃ (6), -SO₂Cl | Agrochemicals, polymers |
| 2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride | C₉H₆ClF₅O₃S | ~332.60 | -OCH₂CF₂H (2), -CF₃ (6), -SO₂Cl | Herbicide synthesis |
| 3-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | 244.62 | -CF₃ (3), -SO₂Cl | Pesticide analysis |
| 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃Cl₂F₃O₂S | ~291.97 | Cl (2,6), -CF₃ (4), -SO₂Cl | Pharmaceuticals |
| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | C₆H₃Cl₃O₃S | 277.51 | Cl (3,5), -OH (2), -SO₂Cl | Dyes, polymers |
| 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzoyl chloride | C₈HCl₂F₅O | ~279.45 | Cl (6), F (2,3), -CF₃ (4), -COCl | Fluoropolymers |
Research Findings and Reactivity Trends
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity at the sulfonyl chloride site, facilitating nucleophilic substitutions .
- Steric Hindrance : Chlorine at position 3 in the target compound reduces steric accessibility compared to its 2,6-dichloro isomer, impacting reaction yields in bulky reagent systems .
- Hydrolytic Stability: Fluorinated analogs (e.g., difluoroethoxy derivatives) exhibit superior stability in aqueous environments compared to non-fluorinated sulfonyl chlorides .
Biological Activity
2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound that has garnered interest due to its potential biological activities. This compound belongs to the class of sulfonyl chlorides, which are known for their reactivity and ability to modify biomolecules. The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity and biological interactions, making it a valuable subject of study in medicinal chemistry.
- Molecular Formula : C7H3Cl2F3O2S
- Molecular Weight : 313.07 g/mol
- Density : 1.6 g/cm³
- Boiling Point : 276 °C
- Flash Point : 121 °C
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its corrosive nature.
The biological activity of this compound is primarily derived from its role as an electrophilic sulfonylating agent. It interacts with nucleophilic sites on biomolecules, such as amino acids in proteins, leading to covalent modifications that can affect protein function and cellular processes.
Target of Action
The compound has been shown to target various biological molecules, including enzymes and receptors, which may lead to changes in metabolic pathways or signaling cascades.
Mode of Action
The sulfonyl chloride group reacts with nucleophiles, resulting in the formation of sulfonamide derivatives. This reaction can inhibit enzyme activity or alter the function of proteins involved in critical biological processes.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonyl chlorides have shown minimum inhibitory concentrations (MICs) as low as 6.25 mg/L against various bacterial strains, suggesting potential therapeutic applications in treating infections.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of sulfonyl chlorides:
- MIC Values : The MIC for this compound is yet to be determined but is expected to be comparable to other related compounds.
- Comparative Analysis :
| Compound Name | CAS Number | MIC (mg/L) | Notes |
|---|---|---|---|
| This compound | TBD | TBD | Electrophilic nature enhances reactivity |
| 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 | ~6.25 | Significant antimicrobial activity |
| N-(2,3-dihydro-1H-indene-2-yl)-2-(trifluoromethyl)benzenesulfonamide | TBD | TBD | Potential for higher selectivity in drug design |
Structure-Activity Relationship (SAR)
The introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the aromatic ring has been shown to enhance antibacterial potency. Structural modifications in sulfonyl chloride derivatives play a crucial role in optimizing their biological activity.
Case Studies and Research Findings
- Anticancer Potential : A study explored the synthesis of novel sulfonamide derivatives that exhibited significant cytotoxicity against cancer cell lines. The mechanism involved inhibition of key enzymes responsible for cell proliferation.
- Enzyme Inhibition : Research demonstrated that this compound could inhibit enzymes involved in bacterial metabolism, leading to decreased growth rates and viability.
- Protein Modification : Interaction studies revealed that this compound could modify proteins through covalent bonding, impacting their functionality and potentially leading to therapeutic effects or toxicity.
Q & A
Q. What are the recommended synthetic routes for 2,3-Dichloro-6-(trifluoromethyl)benzenesulfonyl chloride, and what factors influence yield?
Answer: The compound is typically synthesized via sulfonation and halogenation reactions. Key steps include:
- Sulfonation : Reacting the parent benzene derivative with chlorosulfonic acid to introduce the sulfonyl chloride group.
- Halogenation : Sequential chlorination and trifluoromethylation, often using reagents like Cl₂ gas or sulfuryl chloride (SO₂Cl₂) for chlorination, and trifluoromethylating agents (e.g., CF₃Cu) .
- Yield Optimization : Reaction temperature (18–20°C for stability), stoichiometric ratios, and inert atmospheres (argon/nitrogen) are critical to avoid side reactions like hydrolysis of the sulfonyl chloride group .
Q. How can researchers safely handle and store this compound given its reactivity?
Answer:
- Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with water or alcohols, as the sulfonyl chloride group reacts exothermically, releasing HCl gas .
- Storage : Keep in airtight, desiccated containers under inert gas (argon) at –20°C to prevent moisture absorption and decomposition. Compatibility testing with container materials (e.g., glass vs. PTFE) is advised .
Q. What analytical techniques are most effective for purity assessment?
Answer:
- HPLC : Reversed-phase chromatography with UV detection at 254 nm to separate and quantify impurities.
- NMR : ¹⁹F and ¹H NMR to confirm substitution patterns and detect residual solvents .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z 279.06 for C₇H₃Cl₂F₃O₂S) .
Advanced Research Questions
Q. How can conflicting data on reaction intermediates be resolved during mechanistic studies?
Answer:
- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation (e.g., sulfonic acid vs. sulfonyl chloride).
- Isolation and Characterization : Trap reactive intermediates at low temperatures (–78°C) and analyze via X-ray crystallography or cryogenic NMR .
- Computational Modeling : Density functional theory (DFT) to predict transition states and validate experimental observations .
Q. What strategies mitigate decomposition during long-term storage or under varying pH conditions?
Answer:
- Stabilizers : Add desiccants (molecular sieves) or stabilize with non-nucleophilic bases (e.g., 2,6-lutidine) to neutralize trace HCl .
- pH Studies : Conduct accelerated stability testing at pH 2–10. The compound is most stable in anhydrous acidic conditions (pH 4–6), degrading rapidly above pH 8 due to hydrolysis .
Q. How can flow chemistry improve scalability and safety in synthesis?
Answer:
- Microreactor Design : Continuous flow systems minimize thermal runaway risks by enhancing heat transfer. For example, Omura-Sharma-Swern oxidation protocols (adapted from diphenyldiazomethane synthesis) can be modified for sulfonyl chloride formation .
- Process Optimization : Use Design of Experiments (DoE) to model variables (residence time, reagent concentration) and maximize yield (>85%) while reducing waste .
Q. What are the challenges in characterizing byproducts from trifluoromethylation reactions?
Answer:
- Byproduct Identification : Common byproducts include over-chlorinated isomers or trifluoromethylated derivatives. Use GC-MS with electron ionization to fragment and identify low-abundance species .
- Quantification : Internal standards (e.g., deuterated analogs) improve accuracy in LC-MS workflows .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound?
Answer:
- Source Validation : Cross-check synthetic protocols (e.g., reagent purity, inert gas use) against literature .
- Reproducibility Tests : Replicate reactions under controlled conditions (humidity <10%, anhydrous solvents).
- Error Analysis : Use statistical tools (e.g., ANOVA) to identify variables (e.g., stirring rate, cooling efficiency) causing yield variability .
Methodological Tables
Q. Table 1: Key Stability Parameters
| Condition | Stability Outcome | Reference |
|---|---|---|
| Ambient Humidity | Decomposes within 2 hours | |
| Argon, –20°C | Stable for >6 months | |
| pH 8 (aqueous) | Hydrolyzes to sulfonic acid in 1 hr |
Q. Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 18–20°C | Prevents degradation |
| Cl₂ Gas Equivalents | 1.2–1.5 eq | Minimizes over-chlorination |
| Reaction Time | 4–6 hours | Maximizes conversion |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
